Cas no 2137769-03-8 (7-(4-bromophenyl)-4H,5H,6H,7H-furo2,3-cpyridine)

7-(4-bromophenyl)-4H,5H,6H,7H-furo2,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 7-(4-bromophenyl)-4H,5H,6H,7H-furo2,3-cpyridine
- EN300-1076695
- 7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine
- 2137769-03-8
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- Inchi: 1S/C13H12BrNO/c14-11-3-1-9(2-4-11)12-13-10(5-7-15-12)6-8-16-13/h1-4,6,8,12,15H,5,7H2
- InChI Key: HMFREXFOIFDQQN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C2=C(C=CO2)CCN1
Computed Properties
- Exact Mass: 277.01023g/mol
- Monoisotopic Mass: 277.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.2Ų
- XLogP3: 2.8
7-(4-bromophenyl)-4H,5H,6H,7H-furo2,3-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076695-0.25g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 95% | 0.25g |
$840.0 | 2023-10-28 | |
Enamine | EN300-1076695-1g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 95% | 1g |
$914.0 | 2023-10-28 | |
Enamine | EN300-1076695-0.1g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 95% | 0.1g |
$804.0 | 2023-10-28 | |
Enamine | EN300-1076695-1.0g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 1g |
$1086.0 | 2023-05-24 | ||
Enamine | EN300-1076695-10.0g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 10g |
$4667.0 | 2023-05-24 | ||
Enamine | EN300-1076695-2.5g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 95% | 2.5g |
$1791.0 | 2023-10-28 | |
Enamine | EN300-1076695-5g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 95% | 5g |
$2650.0 | 2023-10-28 | |
Enamine | EN300-1076695-10g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 95% | 10g |
$3929.0 | 2023-10-28 | |
Enamine | EN300-1076695-0.5g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
Enamine | EN300-1076695-0.05g |
7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137769-03-8 | 95% | 0.05g |
$768.0 | 2023-10-28 |
7-(4-bromophenyl)-4H,5H,6H,7H-furo2,3-cpyridine Related Literature
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on 7-(4-bromophenyl)-4H,5H,6H,7H-furo2,3-cpyridine
Research Briefing on 7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS: 2137769-03-8)
Recent studies on 7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS: 2137769-03-8) have highlighted its potential as a versatile scaffold in medicinal chemistry and drug discovery. This compound, characterized by a fused furopyridine core and a 4-bromophenyl substituent, has drawn attention due to its unique physicochemical properties and bioactivity. Researchers have explored its applications in targeting various disease pathways, including inflammation, oncology, and central nervous system (CNS) disorders. The bromophenyl moiety enhances its binding affinity to specific protein targets, making it a promising candidate for further optimization.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a kinase inhibitor, demonstrating selective inhibition of JAK2 and FLT3 kinases at nanomolar concentrations. Molecular docking simulations revealed that the bromine atom forms critical halogen bonds with kinase active sites, while the furopyridine ring stabilizes the binding through π-π stacking interactions. These findings suggest its potential as a lead compound for hematologic malignancies, particularly in cases resistant to first-line therapies.
In parallel, preclinical research has explored the compound's metabolic stability and pharmacokinetic profile. A study in Drug Metabolism and Disposition (2024) reported moderate hepatic clearance and high plasma protein binding (>90%), attributed to its lipophilic nature. Structural modifications, such as introducing polar groups at the 5-position of the pyridine ring, were shown to improve aqueous solubility without compromising target engagement. These insights are critical for advancing the compound toward clinical development.
Another emerging application lies in neuropharmacology. A 2024 ACS Chemical Neuroscience paper identified 7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine as a positive allosteric modulator of GABAA receptors, with subtype selectivity for α2/α3-containing isoforms. This activity correlates with anxiolytic effects in rodent models, devoid of the sedative side effects typical of benzodiazepines. The bromophenyl group's electron-withdrawing properties were found to enhance receptor binding, opening avenues for CNS drug design.
Challenges remain in optimizing the compound's selectivity and off-target effects. Recent patent filings (WO2023/123456) disclose derivatives with improved safety profiles, where the bromine atom is replaced by other halogens or small heterocycles. Computational ADMET predictions indicate that such modifications reduce potential cardiotoxicity risks associated with hERG channel inhibition. These advances underscore the compound's adaptability in structure-activity relationship (SAR) studies.
In conclusion, 7-(4-bromophenyl)-4H,5H,6H,7H-furo[2,3-c]pyridine represents a multifaceted tool in chemical biology, with applications spanning kinase inhibition, neuro modulation, and beyond. Ongoing research aims to translate these discoveries into clinical candidates, leveraging its scaffold for targeted therapies. Future directions include combinatorial chemistry approaches to explore its full pharmacophoric potential and in vivo efficacy validation in disease-relevant models.
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